The Versatile Building Block: A Technical Guide to 4-Tetrahydropyranyloxy-butan-1-ol
The Versatile Building Block: A Technical Guide to 4-Tetrahydropyranyloxy-butan-1-ol
An In-depth Exploration of CAS 51326-51-3 for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Bifunctional Linkers in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and life sciences sectors, the strategic use of bifunctional molecules is paramount. These compounds, possessing two distinct reactive sites, serve as versatile linkers and spacers, enabling the controlled and sequential assembly of complex molecular architectures. 4-Tetrahydropyranyloxy-butan-1-ol (CAS 51326-51-3), a molecule featuring a primary alcohol at one end and a protected alcohol at the other, epitomizes the utility of such a building block. The presence of the acid-labile tetrahydropyranyl (THP) ether allows for selective deprotection, unmasking a second hydroxyl group for further chemical transformations. This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications, designed for the practicing scientist.
Core Molecular Attributes
4-Tetrahydropyranyloxy-butan-1-ol is a colorless oil at room temperature. Its structure combines a flexible four-carbon chain with the bulky, non-polar THP group, rendering it soluble in a wide range of common organic solvents.
Physicochemical & Spectroscopic Data
A summary of the key physical and chemical properties of 4-Tetrahydropyranyloxy-butan-1-ol is presented below. These values are crucial for reaction planning, purification, and characterization.
| Property | Value | Unit | Source |
| CAS Number | 51326-51-3 | - | [1] |
| Molecular Formula | C₉H₁₈O₃ | - | [1] |
| Molecular Weight | 174.24 | g/mol | [1] |
| Boiling Point (Tboil) | 566.42 (Calculated) | K | [1] |
| Melting Point (Tfus) | 308.19 (Calculated) | K | [1] |
| Critical Temperature (Tc) | 752.93 (Calculated) | K | [1] |
| Critical Pressure (Pc) | 3049.04 (Calculated) | kPa | [1] |
| logPoct/wat | 1.302 (Calculated) | - | [1] |
While a publicly available, experimentally verified NMR spectrum for this specific compound is not readily found in common databases, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the butan-1-ol backbone and the tetrahydropyranyl ether.
Expected ¹H NMR Resonances: The spectrum would exhibit characteristic signals for the methylene protons of the butane chain, with those adjacent to the oxygen atoms shifted downfield. The protons of the THP ring would appear as a series of complex multiplets, and a broad singlet corresponding to the hydroxyl proton would also be present.
Expected ¹³C NMR Resonances: The spectrum would show nine distinct carbon signals. The carbons bonded to oxygen (C1 and C4 of the butane chain, and C2' and C6' of the THP ring) would resonate at lower field (higher ppm) compared to the other aliphatic carbons.[2]
Synthesis and Purification: The Art of Selective Monoprotection
The synthesis of 4-Tetrahydropyranyloxy-butan-1-ol is a classic example of the selective monoprotection of a symmetrical diol, in this case, 1,4-butanediol. The challenge lies in preventing the formation of the diprotected byproduct.
Causality in Experimental Design
The key to achieving high selectivity for the mono-THP ether is controlling the stoichiometry of the reagents. By using 1,4-butanediol in excess relative to 3,4-dihydro-2H-pyran (DHP), the probability of a single DHP molecule reacting with the diol is maximized. The choice of an acid catalyst is also critical; a mild acid such as camphorsulfonic acid (CSA) or p-toluenesulfonic acid (pTSA) is typically employed to facilitate the reaction without promoting unwanted side reactions.[3] Recent studies have demonstrated that this transformation can be efficiently performed in a flow reactor, which allows for precise control over reaction time and temperature, further enhancing selectivity for the desired monoprotected product.[3][4]
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of 4-Tetrahydropyranyloxy-butan-1-ol.
Detailed Experimental Protocol (Batch Synthesis)
This protocol is adapted from established methods for the monotetrahydropyranylation of symmetrical diols.[3]
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Reaction Setup: To a solution of 1,4-butanediol (1.0 eq) in anhydrous tetrahydrofuran (THF), add 3,4-dihydro-2H-pyran (DHP) (0.8-0.9 eq).
-
Catalyst Addition: Add a catalytic amount of camphorsulfonic acid (CSA) (0.01-0.05 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon consumption of the DHP, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired mono-protected diol from unreacted starting material and the di-protected byproduct.
The Tetrahydropyranyl Group: Protection and Deprotection Strategies
The THP ether is a widely used protecting group for alcohols due to its ease of installation and its stability under a broad range of conditions, including exposure to strong bases, organometallic reagents, and many oxidizing and reducing agents. Its primary lability is to acidic conditions, which allows for its selective removal.
Acid-Catalyzed Deprotection
The most common method for cleaving a THP ether is through acid-catalyzed hydrolysis. The mechanism involves protonation of the ether oxygen, followed by cleavage to form the alcohol and a resonance-stabilized oxocarbenium ion.
Mechanism of Acidic Deprotection
Caption: Acid-catalyzed cleavage of a THP ether.
Protocol 1: Standard Acidic Deprotection
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Dissolution: Dissolve the THP-protected alcohol (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Neutralization: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Work-up: Remove the organic solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent. Dry the combined organic layers and concentrate to yield the deprotected alcohol.
Protocol 2: Mild, Non-Acidic Deprotection
For substrates sensitive to strong acids, milder deprotection methods are required. One such method utilizes lithium chloride in a mixture of water and dimethyl sulfoxide (DMSO). This method is particularly useful when other acid-sensitive functional groups are present in the molecule.[5]
-
Reagent Preparation: Prepare a solution of the THP-protected alcohol (1.0 eq) in a mixture of DMSO and water.
-
Addition of Salt: Add an excess of lithium chloride (LiCl).
-
Heating: Heat the reaction mixture to approximately 90 °C for several hours, monitoring by TLC.[5]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Applications in Drug Discovery and Development
4-Tetrahydropyranyloxy-butan-1-ol serves as a valuable C4 building block in the synthesis of more complex molecules. Its bifunctional nature allows it to act as a linker, introducing a four-carbon chain between two other molecular fragments. While specific examples of its direct use in the synthesis of marketed drugs are not prominently featured in readily accessible literature, its utility can be inferred from the importance of its constituent parts. For instance, butanediol derivatives are key intermediates in the synthesis of various pharmacologically active compounds. The tetrahydropyran motif itself is found in numerous natural products and bioactive molecules, often imparting favorable pharmacokinetic properties.[6][7] The ability to selectively unmask a hydroxyl group at a specific stage of a synthetic sequence makes this compound a powerful tool for the convergent synthesis of complex targets.
Safety and Handling
4-Tetrahydropyranyloxy-butan-1-ol should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any vapors. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
4-Tetrahydropyranyloxy-butan-1-ol is a strategically important building block for organic synthesis. Its value lies in the orthogonal reactivity of its two hydroxyl groups, one of which is temporarily masked as a stable THP ether. The straightforward and selective methods for its synthesis and deprotection, coupled with the versatility of the resulting 1,4-butanediol scaffold, make it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for its effective application in the synthesis of novel and complex molecular entities.
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ResearchGate. (2021). Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives. Retrieved from [Link]
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Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(22), 8565–8567. Retrieved from [Link]
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